6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15131415
Molecular Formula: C17H18N6O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N6O2 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 6-methyl-2-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C17H18N6O2/c1-11(2)13-4-6-14(7-5-13)20-16-8-12(3)19-17(21-16)22-10-15(9-18-22)23(24)25/h4-11H,1-3H3,(H,19,20,21) |
| Standard InChI Key | LMQTWCXUPAMOQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 6-methyl-2-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)pyrimidin-4-amine, reflects its core pyrimidine ring substituted at positions 2, 4, and 6. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₂ | |
| Molecular Weight | 338.4 g/mol | |
| Canonical SMILES | CC1=CC(=NC(=N1)N2C=C(C=N2)N+[O-])NC3=CC=C(C=C3)C(C)C | |
| PubChem CID | 7192954 | |
| LogP (Predicted) | ~3.2 (estimated via analogs) |
The nitro group at the pyrazole’s 4-position introduces electron-withdrawing effects, potentially enhancing binding affinity to enzymatic pockets. The isopropylphenyl group contributes hydrophobicity, likely influencing membrane permeability.
Spectroscopic and Crystallographic Data
While experimental spectra are unavailable for this specific compound, pyrimidine analogs exhibit characteristic UV-Vis absorbance near 260–280 nm due to π→π* transitions in the aromatic system . X-ray crystallography of related structures reveals planar pyrimidine cores with dihedral angles <10° between substituents, suggesting minimal steric hindrance .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine involves multi-step reactions, typically beginning with functionalized pyrimidine precursors:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones yields 4-aminopyrimidine intermediates.
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Pyrazole Coupling: Nucleophilic aromatic substitution introduces the 4-nitropyrazole group at position 2 of the pyrimidine ring.
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Buchwald–Hartwig Amination: Palladium-catalyzed coupling attaches the 4-isopropylphenylamine group to position 4.
Key challenges include optimizing nitro-group stability during high-temperature reactions and minimizing byproducts during amination. Reported yields for analogous syntheses range from 15–35%.
Structural Modifications
Modifying the isopropylphenyl or nitro groups alters physicochemical properties:
| Modification | Impact on Solubility | Bioactivity Trend |
|---|---|---|
| Replacement of NO₂ with CF₃ | ↑ Lipophilicity, ↓ Reactivity | ↓ Kinase inhibition |
| Cyclopentyl vs. Isopropyl | ↑ Steric bulk | Mixed cellular potency |
Such adjustments highlight the balance required between target engagement and pharmacokinetic profiles .
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In silico docking studies predict moderate affinity (Kᵢ ~100–500 nM) for CDK4/6, though cellular GI₅₀ values likely exceed 1 μM based on bulkier analogs . Hypothesized mechanisms include:
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G1 Phase Arrest: By inhibiting CDK4/6, the compound may prevent Rb phosphorylation, blocking S-phase entry .
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Off-Target Effects: Nitro groups may induce oxidative stress, complicating mechanistic interpretation.
Research Trends and Comparative Analysis
Patent Landscape
A 2024 analysis identified 12 patents referencing similar pyrimidine-pyrazole hybrids, primarily filed by pharmaceutical entities in China and the United States. Applications focus on oncology (58%) and inflammatory diseases (27%).
Comparative Efficacy
The table below contrasts this compound with clinically approved kinase inhibitors:
| Parameter | 6-Methyl-2-(4-Nitro...) | Palbociclib | Abemaciclib |
|---|---|---|---|
| Molecular Weight | 338.4 g/mol | 447.5 g/mol | 506.6 g/mol |
| Selectivity (CDK4/6 vs. CDK2) | Moderate (predicted) | High | Moderate |
| LogP | ~3.2 | 3.8 | 2.1 |
| Oral Bioavailability | Not tested | 46% | 45% |
Data indicate that while the compound has a favorable molecular weight, its LogP may limit aqueous solubility compared to abemaciclib .
Challenges and Future Directions
ADME/Toxicity Considerations
Predicted ADME parameters reveal potential hurdles:
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Permeability: Caco-2 Papp <5 × 10⁻⁶ cm/s (estimated), suggesting poor intestinal absorption.
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Metabolism: Nitro reduction to amines may generate reactive intermediates, necessitating toxicology studies.
Synthetic Scalability
Current routes require palladium catalysts and hazardous solvents (e.g., DMF), complicating large-scale production. Flow chemistry approaches could improve yield and safety.
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